molecular formula C21H20ClN5O2 B11199032 1-(2-Chlorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(2-Chlorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11199032
M. Wt: 409.9 g/mol
InChI Key: HDCUHYSDVCTUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholinyl-pyridazinyl moiety, and a phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, where the pyridazinyl intermediate is reacted with morpholine in the presence of a base such as potassium carbonate.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the morpholinyl-pyridazinyl intermediate with 2-chlorophenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in various biological systems.

    Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}thiourea: Similar structure but with a thiourea group instead of a urea group.

    3-(2-Chlorophenyl)-1-{3-[6-(Piperidin-4-yl)pyridazin-3-yl]phenyl}urea: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl-pyridazinyl moiety enhances its potential for interaction with biological targets, while the chlorophenyl group contributes to its chemical reactivity and stability.

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-1-2-7-19(17)24-21(28)23-16-5-3-4-15(14-16)18-8-9-20(26-25-18)27-10-12-29-13-11-27/h1-9,14H,10-13H2,(H2,23,24,28)

InChI Key

HDCUHYSDVCTUIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.